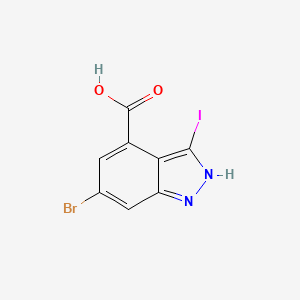

6-溴-3-碘-1H-吲唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties one might expect from 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. For instance, the inhibitory effects of 1H-indazole derivatives on nitric oxide synthases are discussed, indicating the biological activity of indazole derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 3-bromoisothiazole derivatives, involves palladium-catalyzed C-H direct arylation/heteroarylation . This suggests that a similar palladium-catalyzed approach might be used for the synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. The presence of both bromo and iodo substituents on the indazole ring could potentially influence the reactivity and selectivity of the synthesis.

Molecular Structure Analysis

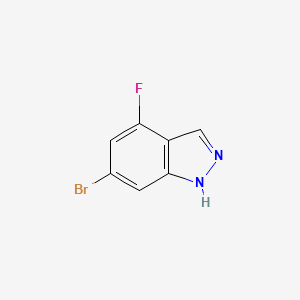

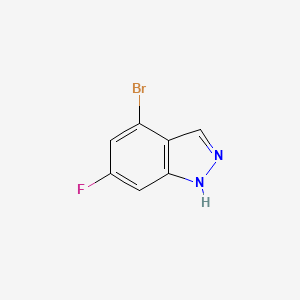

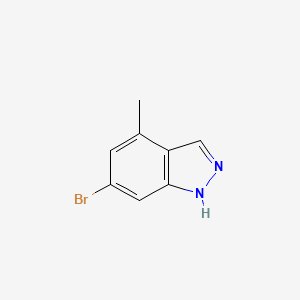

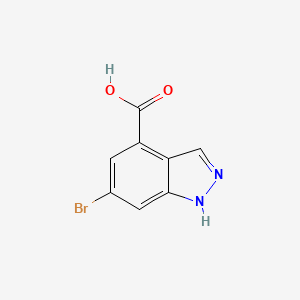

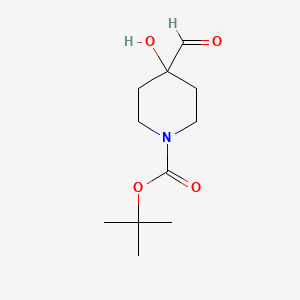

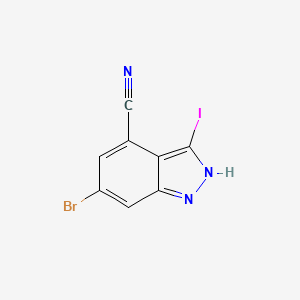

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen atom within a fused benzene and pyrazole ring. The substitution pattern on the indazole ring, such as the positions of the bromo and iodo substituents, would affect the electronic distribution and potentially the biological activity of the molecule .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For example, the paper discussing 7-substituted-indazoles indicates that further substitution on the indazole ring can significantly enhance the inhibitory effects of the compounds . This implies that the bromo and iodo substituents in 6-Bromo-3-iodo-1H-indazole-4-carbonitrile could be reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile are not directly reported, the properties of similar compounds can provide some clues. For instance, the reactivity of 3-bromoisothiazole derivatives with secondary dialkylamines suggests that the bromo substituent in the indazole derivative could also be reactive towards nucleophiles . The presence of the carbonitrile group would contribute to the molecule's polarity and could affect its solubility in organic solvents.

科学研究应用

抗癌应用

6-溴-3-碘-1H-吲唑-4-腈: 及其衍生物因其作为抗癌剂的潜力而得到广泛研究。 该化合物抑制各种人类癌细胞系(如肝癌、乳腺癌和白血病)活力,已通过MTT还原法等测定法进行评估 。这些吲唑衍生物可以干扰癌细胞增殖,并显示出作为治疗不同类型癌症的治疗剂的希望。

抗血管生成特性

包括6-溴-3-碘-1H-吲唑-4-腈衍生物在内的吲唑化合物已显示出抑制与肿瘤发展相关的促血管生成细胞因子的潜力 。通过靶向并抑制这些细胞因子,这些化合物可以阻止为肿瘤提供营养的新血管的形成,从而有效地饿死和限制肿瘤的生长。

抗氧化活性

吲唑衍生物的抗氧化特性值得注意。 它们已评估其清除各种自由基的能力,例如DPPH、羟基和超氧化物自由基 。这些抗氧化活性意义重大,因为它们可以保护细胞免受氧化应激,而氧化应激与许多疾病有关,包括癌症和神经退行性疾病。

抗炎和抗菌作用

吲唑化合物以其抗炎和抗菌作用而闻名 。这些特性使它们在开发治疗炎症性疾病和细菌感染的新药方面具有价值。吲唑的结构基序存在于几种已上市药物中,突出了其在药物化学中的重要性。

杂环化合物的合成

杂环化合物的合成,特别是吲唑的合成,是6-溴-3-碘-1H-吲唑-4-腈的重要应用 。它可以用作各种合成方法中的前体,包括过渡金属催化的反应和还原环化反应,以生产各种各样的吲唑化合物。

呼吸系统疾病治疗

吲唑衍生物已被用作磷酸肌醇-3-激酶δ的选择性抑制剂,磷酸肌醇-3-激酶δ是治疗呼吸系统疾病的有希望的靶标 。通过抑制这种激酶,吲唑化合物可以调节免疫反应并为呼吸系统疾病提供治疗益处。

安全和危害

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Relevant Papers

One relevant paper is "Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents" . This paper discusses the synthesis of a series of novel indazole derivatives and their evaluation for anticancer, antiangiogenic, and antioxidant activities .

作用机制

Target of Action

Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .

Mode of Action

It’s worth noting that indazole derivatives have been found to interact with proangiogenic cytokines associated with tumor development . This interaction can lead to the inhibition of these cytokines, thereby potentially reducing tumor growth .

Biochemical Pathways

Indazole derivatives have been found to exhibit antioxidant activities, suggesting they may interact with pathways involving reactive oxygen species .

Pharmacokinetics

The compound’s physical properties such as its density (24±01 g/cm3) and boiling point (4131±250 °C at 760 mmHg) have been reported . These properties could potentially impact the compound’s bioavailability.

Result of Action

Similar indazole derivatives have shown inhibitory activity on the viability of various human cancer cell lines . This suggests that 6-Bromo-3-iodo-1H-indazole-4-carbonitrile may also have potential anticancer effects.

Action Environment

It’s worth noting that the compound should be stored in sealed vessels, preferably refrigerated . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.

属性

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYXMYGJRVQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646747 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-60-8 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。